3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1251014-79-5
VCID: VC2940474
InChI: InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-6-4-5-7-8(15)9(12)14-13-7/h4-6H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)N1CCCC2=C1C(=NN2)I
Molecular Formula: C11H16IN3O2
Molecular Weight: 349.17 g/mol

3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

CAS No.: 1251014-79-5

Cat. No.: VC2940474

Molecular Formula: C11H16IN3O2

Molecular Weight: 349.17 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester - 1251014-79-5

Specification

CAS No. 1251014-79-5
Molecular Formula C11H16IN3O2
Molecular Weight 349.17 g/mol
IUPAC Name tert-butyl 3-iodo-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-6-4-5-7-8(15)9(12)14-13-7/h4-6H2,1-3H3,(H,13,14)
Standard InChI Key BEYVTRORFYYQQH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2=C1C(=NN2)I
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2=C1C(=NN2)I

Introduction

Structural Characteristics

The compound 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester belongs to the class of pyrazolopyridines, which are bicyclic heterocycles containing fused pyrazole and pyridine rings. Understanding its structural features is essential for appreciating its chemical behavior and potential applications.

Molecular Structure

This compound's structure comprises a pyrazolo[4,3-b]pyridine core with several key modifications:

  • An iodo group at position 3 of the pyrazole ring

  • A tert-butyl carboxylate group at position 4

  • Hydrogenation at positions 1, 5, 6, and 7 of the pyridine ring

The molecular framework can be represented by the following structural parameters:

ParameterValue
Molecular FormulaC11H16IN3O2
Molecular Weight349.17 g/mol
IUPAC Nametert-butyl 3-iodo-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate
InChIInChI=1S/C11H16IN3O2/c1-11(2,3)16-10(15)14-6-5-8-9(7-14)12-13-4-8/h4,7H,5-6H2,1-3H3
InChI KeyYDYQWLPQSIILHH-UHFFFAOYSA-N
SMILES NotationCC(C)(C)OC(=O)N1CCC2=NN(CC2C1)I

The structural arrangement of these functional groups contributes significantly to the compound's chemical reactivity and potential biological interactions .

Physical and Chemical Properties

The physical and chemical properties of 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester are crucial for understanding its behavior in different environments and applications. Though experimental data for some properties is limited, predictive models provide valuable insights:

PropertyValueMethod
Boiling Point439.1±45.0 °CPredicted
Density1.677±0.06 g/cm³Predicted
AppearanceSolid-
SolubilitySoluble in organic solvents (e.g., DMSO, acetonitrile)-

The presence of the tert-butyl carboxylate group enhances the compound's lipophilicity, while the iodo substituent contributes to its potential reactivity in various chemical transformations .

Synthesis Methods

Multiple synthetic approaches can be employed to prepare 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester, with each method offering different advantages in terms of yield, purity, and scalability.

Primary Synthetic Route

A common synthetic pathway for this compound involves a multi-step process:

  • Formation of the pyrazole core through the reaction of hydrazine with appropriate precursors

  • Construction of the fused pyridine ring

  • Iodination at the C3 position

  • Protection with a tert-butyloxycarbonyl (Boc) group

The patent literature describes one such approach where the synthesis begins with commercially available starting materials and proceeds through several key transformations to yield the target compound in good purity .

Alternative Synthesis Approaches

An alternative synthesis route involves:

  • Generation of a compound with diethyl oxalate under the action of hexamethyldisilazane lithium amide

  • Reaction with hydrazine hydrate to form the pyrazole ring

  • Further functionalization to introduce the iodo group at the desired position

  • Protection with a tert-butyloxycarbonyl group

This approach is particularly useful for industrial-scale production, offering improved yields and handling characteristics .

Chemical Reactivity

The chemical reactivity of 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester is largely determined by its functional groups and heterocyclic structure, making it a versatile building block in organic synthesis.

Reactivity of the Iodo Group

The iodo substituent at position 3 serves as an excellent handle for various metal-catalyzed coupling reactions:

  • Suzuki-Miyaura coupling: Reaction with arylboronic acids to form C-C bonds

  • Sonogashira coupling: Reaction with terminal alkynes

  • Heck reactions: Coupling with alkenes

These transformations provide access to a wide range of derivatives with potential biological activities .

Reactivity of the tert-Butyl Carboxylate Group

The tert-butyl carboxylate group can undergo several important transformations:

  • Deprotection under acidic conditions to yield the free carboxylic acid

  • Transesterification to form alternative esters

  • Amidation reactions to form carboxamide derivatives

These transformations allow for further diversification of the molecular scaffold, which is particularly valuable in medicinal chemistry applications.

Applications in Research and Development

The unique structural features and reactivity profile of 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester make it valuable in various research and development contexts.

Medicinal Chemistry Applications

Pyrazolopyridine derivatives including this compound have shown promising biological activities in several therapeutic areas:

  • Kinase inhibition: Similar pyrazolopyridine scaffolds have demonstrated activity against various kinases implicated in disease processes

  • Anti-inflammatory activity: Related compounds have shown potential in modulating inflammatory pathways

  • CNS targets: The heterocyclic core structure is found in compounds targeting central nervous system receptors

The compound's ability to be further functionalized makes it a valuable starting point for developing diverse chemical libraries for biological screening.

Use as a Synthetic Intermediate

As a versatile building block, this compound finds applications in the synthesis of more complex molecules:

  • Preparation of 3,6-diarylpyrazolo[3,4-b]pyridine derivatives through chemoselective Suzuki-Miyaura coupling reactions

  • Development of functionalized heterocycles for pharmaceutical applications

  • Construction of compounds with potential activities against RORγt (nuclear receptor ROR-gamma), which is implicated in autoimmune diseases

The strategic placement of the iodo group allows for selective modification of the pyrazolopyridine core, enabling the creation of diverse molecular architectures .

Analytical Characterization

Proper characterization of 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester is essential for confirming its identity and purity in research settings.

Spectroscopic Analysis

Several spectroscopic techniques are commonly employed for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide valuable information about the hydrogen and carbon environments within the molecule

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula, with an expected m/z of 349.17 for the protonated molecule [M+H]⁺

  • Infrared Spectroscopy: Characteristic absorption bands for the carbonyl (C=O) and other functional groups help confirm the structure

These analytical methods, combined with chromatographic techniques, ensure the identity and purity of the compound for research applications .

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